2-Nitro-4-(trifluoromethyl)benzohydrazide
Overview
Description
2-Nitro-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6F3N3O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or halides.
Solvents: Ethanol, methanol, dichloromethane, or other suitable organic solvents.
Major Products Formed
Reduction: 2-Amino-4-(trifluoromethyl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazone derivatives.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the hydrazide group.
2-Nitro-4-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a hydrazide group.
2-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a hydrazide group.
Uniqueness
2-Nitro-4-(trifluoromethyl)benzohydrazide is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIBCCKRTYERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727191 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830334-29-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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